2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a seven-membered heterocyclic compound containing oxygen and nitrogen within a tricyclic framework. While the provided literature does not explicitly focus on this specific compound, it falls under the broader category of dibenzo[b,f][1,4]oxazepine derivatives, which are known to possess diverse biological activities and have been explored as potential therapeutic agents. [, , ]
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a tricyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound is notable for its complex structure and potential applications in various scientific fields, particularly in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 224.24 g/mol. It has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties, as well as its role as a lead compound in the development of new pharmaceuticals targeting psychiatric disorders.
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine can be synthesized through various methods, including cyclocondensation reactions and copper-catalyzed coupling processes. It is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure. The compound's unique structural features allow it to interact with biological systems effectively, making it a subject of interest in pharmacological research.
Several synthetic routes have been developed for the preparation of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine:
These methods highlight the versatility and adaptability of synthetic approaches to produce this compound with high purity and yield.
The molecular structure of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine can be represented as follows:
The compound features a fused bicyclic system that includes two benzene rings and an oxazepine ring. The presence of the methyl group at position 2 contributes to its unique chemical properties.
Key Structural Data:
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine undergoes several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcomes of these reactions:
The major products from these reactions include:
The mechanism of action for 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine involves its interaction with specific biological targets:
These interactions suggest that the compound could modulate various physiological processes through receptor activation or inhibition.
Relevant analyses such as NMR spectroscopy confirm structural integrity and purity throughout synthesis and application processes.
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine has diverse applications across several scientific domains:
This compound's multifaceted applications underscore its significance in advancing scientific knowledge and therapeutic options.
Copper catalysis enables efficient assembly of the dibenzoxazepine core through tandem C–N coupling/C–H carbonylation. A study demonstrated the synthesis of 2-methyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one via CuI (10 mol%) and ligand L1 (10 mol%)-mediated reaction between phenylamine derivatives and allyl halides under CO₂ atmosphere. This single-pot transformation proceeds at 100°C in DMSO, achieving 81% yield for the methyl-substituted derivative. The mechanism involves:
Table 1: Copper-Catalyzed Syntheses of 2-Methyl Dihydrodibenzoxazepines
Substrate | Catalyst System | Conditions | Yield (%) |
---|---|---|---|
Phenylamine + (1-chlorovinyl)benzene | CuI/L1/Cs₂CO₃ | CO₂, DMSO, 100°C, 10h | 81 |
p-Tolylamine + (1-chlorovinyl)benzene | CuI/L1/Cs₂CO₃ | CO₂, DMSO, 100°C, 10h | 78 |
4-Chloroaniline + (1-chlorovinyl)benzene | CuI/L1/Cs₂CO₃ | CO₂, DMSO, 100°C, 10h | 76 |
Palladium catalysts facilitate key intramolecular O-arylation for dibenzoxazepine ring closure. PdI₂ combined with the phosphine ligand Cytop 292 (1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane) efficiently catalyzes cyclocarbonylation of 2-(2-iodophenoxy)anilines into dibenzo[b,f][1,4]oxazepin-11(10H)-ones. This system operates under mild conditions (ambient pressure, 80°C) and tolerates electron-donating and withdrawing substituents, yielding >85% of products within 6 hours. Microwave-assisted protocols further enhance efficiency, reducing reaction times to <30 minutes while maintaining yields >90% [2].
Ugi reactions enable rapid construction of bis-heterocyclic systems containing the 2-methyl dihydrodibenzoxazepine motif. Employing bifunctional reagents like 2-(2-formylphenoxy)acetic acid and 2-aminobenzamide with isocyanides generates oxazepine-quinazolinone hybrids in a single step. This catalyst-free process proceeds via:
Ring functionalization exploits domino sequences initiated by Smiles rearrangement. Substituted 2-(2-halophenoxy)anilines undergo Pd-mediated cyclocarbonylation, where selective ortho-carbonylation is directed by amine coordination. This strategy accommodates methyl substituents at C2 position, yielding 2-methyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-ones with 73–89% efficiency. Electron-donating groups accelerate the rate-determining carbonylation step by enhancing nucleophilicity at the reaction center [4].
Microwave irradiation dramatically accelerates dibenzoxazepine synthesis while minimizing byproduct formation. Palladium-catalyzed intramolecular O-arylation of N-(2-bromophenyl)salicylamide derivatives under solvent-free microwave conditions (150°C, 20 min) achieves complete conversion, compared to 12 hours conventionally. This approach:
Table 2: Solvent-Free Methods for Dihydrodibenzoxazepine Synthesis
Method | Conditions | Reaction Time | Catalyst/Loading | Atom Economy |
---|---|---|---|---|
Microwave O-Arylation | Solvent-free, 150°C, MW | 20 min | Pd(OAc)₂ (0.5 mol%) | 89% |
PEG-Mediated Schiff Base | PEG-400, 80°C | 3 h | None | 95% |
Solid-State Grinding | Mortar, RT | 2 h | K₂CO₃ (20 mol%) | 91% |
Polyethylene glycol (PEG) serves as recyclable reaction media for eco-friendly oxazepine synthesis. Schiff base formation between 2-aminophenols and keto-acids proceeds in PEG-400 at 80°C, followed by spontaneous lactamization to yield N-alkoxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones. Key advantages include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1